Cas no 2679838-95-8 ((2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid)

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid structure
2679838-95-8 structure
商品名:(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
CAS番号:2679838-95-8
MF:C9H12F3NO4
メガワット:255.191093444824
CID:5644390
PubChem ID:165919447

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28279739
    • 2679838-95-8
    • (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
    • インチ: 1S/C9H12F3NO4/c1-4(14)6(7(15)16)13(5-2-3-5)8(17)9(10,11)12/h4-6,14H,2-3H2,1H3,(H,15,16)/t4-,6+/m1/s1
    • InChIKey: JBOYVZCAEFEIRW-XINAWCOVSA-N
    • ほほえんだ: FC(C(N([C@H](C(=O)O)[C@@H](C)O)C1CC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 255.07184235g/mol
  • どういたいしつりょう: 255.07184235g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 77.8Ų

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28279739-10.0g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28279739-0.1g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28279739-2.5g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28279739-0.25g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28279739-1.0g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28279739-0.05g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28279739-5.0g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28279739-0.5g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28279739-1g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8
1g
$842.0 2023-09-09
Enamine
EN300-28279739-10g
(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid
2679838-95-8
10g
$3622.0 2023-09-09

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid 関連文献

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acidに関する追加情報

Comprehensive Overview of (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid (CAS No. 2679838-95-8): Properties, Applications, and Research Insights

The compound (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid (CAS No. 2679838-95-8) is a chiral hydroxybutanoic acid derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the cyclopropyl and trifluoroacetamido groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecificity and potential role in drug discovery, particularly in targeting enzymes or receptors where chirality plays a critical role.

In recent years, the demand for chiral building blocks like (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid has surged, driven by advancements in asymmetric synthesis and the need for enantiomerically pure drugs. This compound's 3-hydroxybutanoic acid backbone is structurally analogous to metabolites involved in energy pathways, sparking interest in metabolic disorder research. Its trifluoroacetamido moiety also enhances stability and bioavailability, making it a candidate for prodrug development.

From a synthetic chemistry perspective, the N-cyclopropyl group in this molecule introduces steric constraints that can influence conformational dynamics, a topic frequently searched by chemists studying structure-activity relationships (SAR). Computational studies on similar compounds often highlight the impact of cyclopropyl rings on binding affinity, a hot topic in medicinal chemistry forums and publications. Additionally, the presence of both hydroxy and carboxylic acid functionalities allows for diverse derivatization strategies, aligning with the growing trend of fragment-based drug design.

The compound's CAS No. 2679838-95-8 is frequently queried in chemical databases and patent literature, reflecting its industrial relevance. Analytical challenges, such as enantiomeric purity determination using HPLC or chiral SFC, are common discussion points among researchers. Environmental and regulatory considerations also arise, as the trifluoroacetamido group may require specialized handling to avoid decomposition under harsh conditions—a concern addressed in green chemistry initiatives.

Emerging applications of (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid include its use in peptide mimetics and small-molecule inhibitors, particularly in oncology and infectious disease research. Its compatibility with click chemistry reactions further expands its utility in bioconjugation, a technique gaining traction in targeted drug delivery systems. These interdisciplinary connections make it a recurring subject in high-impact journals and grant proposals.

In summary, (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid represents a versatile scaffold bridging synthetic chemistry and life sciences. Its CAS No. 2679838-95-8 serves as a key identifier for researchers exploring chiral auxiliaries, metabolic modulators, or prodrug strategies. As the scientific community prioritizes precision medicine and sustainable synthesis, this compound's role is poised to expand, warranting continued investigation and optimization.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd